Hypoglycemic Efficacy of VO(IV) Complex: 2.5× Greater Glucose-Lowering than VO(IV) Alone
In a diabetic rat model, the vanadium(IV) complex of kaempferol 3-neohesperidoside produced a serum glucose-lowering effect of 56.0% at 3 hours post-intraperitoneal administration (0.0286 mmol dose), which was 2.5 times more effective than VO(IV) alone (16.8% reduction, 0.0146 mmol), twice as effective as the free uncomplexed kaempferol 3-neohesperidoside, and three times more effective than the kaempferitrin-VO(IV) complex (17.8% reduction, 0.0294 mmol) [1]. Insulin at 0.5 IU produced a 67.5% reduction under identical conditions, positioning the complex as a potent insulin-mimetic agent.
| Evidence Dimension | Serum glucose reduction in alloxan-induced diabetic rats |
|---|---|
| Target Compound Data | Kaempferol-3-neohesperidoside-VO(IV) complex: 56.0% reduction at 3h (0.0286 mmol, i.p.) |
| Comparator Or Baseline | VO(IV) alone: 16.8% reduction (0.0146 mmol); Kaempferitrin-VO(IV) complex: 17.8% reduction (0.0294 mmol); Free kaempferol-3-neohesperidoside; Insulin: 67.5% reduction (0.5 IU) |
| Quantified Difference | 2.5× more effective than VO(IV) alone; 2× more effective than free compound; 3× more effective than kaempferitrin-VO(IV) complex |
| Conditions | Alloxan-induced diabetic Wistar rats; i.p. administration; glycemia assessed at 3h post-dose |
Why This Matters
This demonstrates that kaempferol 3-neohesperidoside is a superior ligand for VO(IV) complexation compared to the structurally related kaempferitrin, producing a clinically meaningful 3× difference in hypoglycemic efficacy that directly impacts experimental design in diabetes research.
- [1] Cazarolli LH, Zanatta L, Jorge AP, et al. Follow-up studies on glycosylated flavonoids and their complexes with vanadium: Their anti-hyperglycemic potential role in diabetes. Chem Biol Interact. 2006;163(3):177-191. View Source
